7-[(2E)-but-2-en-1-yl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15473700
Molecular Formula: C14H17ClN4O2S
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17ClN4O2S |
|---|---|
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | 7-[(E)-but-2-enyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C14H17ClN4O2S/c1-4-5-7-19-10-11(18(3)13(21)17-12(10)20)16-14(19)22-8-6-9(2)15/h4-6H,7-8H2,1-3H3,(H,17,20,21)/b5-4+,9-6- |
| Standard InChI Key | DOHTZTOHWLANDN-WEHQGULRSA-N |
| Isomeric SMILES | C/C=C/CN1C2=C(N=C1SC/C=C(/C)\Cl)N(C(=O)NC2=O)C |
| Canonical SMILES | CC=CCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C |
Introduction
7-[(2E)-but-2-en-1-yl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its molecular formula is C14H17ClN4O2S, with a molecular weight of approximately 340.8 g/mol. This compound features a distinctive structure characterized by multiple functional groups, including butenyl and chlorobutenyl moieties, as well as a sulfanyl group attached to a purine core.
Synthesis and Production
The synthesis of this compound typically involves several key steps, often requiring careful optimization to maximize yield and minimize costs. Techniques such as continuous flow reactors may be employed to ensure consistent quality and efficiency in industrial production.
Chemical Reactions and Versatility
7-[(2E)-but-2-en-1-yl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo several chemical reactions, highlighting its versatility in synthetic chemistry. This makes it a valuable intermediate for further chemical modifications and applications.
Mechanism of Action and Biological Activity
The mechanism of action involves interaction with specific molecular targets within biological systems. The structural features allow it to bind effectively to enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. The precise pathways and biological outcomes depend on the nature of these interactions.
Potential Applications
This compound represents a significant area of interest for researchers exploring new therapeutic agents and materials in organic chemistry and biochemistry. Its unique structure and reactivity make it a promising candidate for various scientific applications.
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